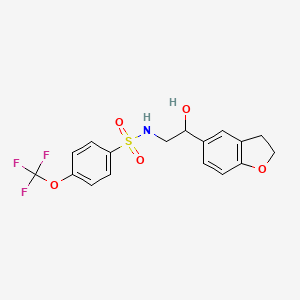

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via a hydroxyethyl chain and a 4-(trifluoromethoxy)phenyl group. The sulfonamide group is a critical pharmacophore, often associated with biological activity in enzyme inhibition or receptor binding .

For example, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide was synthesized via thionyl chloride-mediated sulfonamide formation . The hydroxyethyl-dihydrobenzofuran moiety in the target compound may require additional steps, such as Friedel-Crafts alkylation or coupling reactions .

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c18-17(19,20)26-13-2-4-14(5-3-13)27(23,24)21-10-15(22)11-1-6-16-12(9-11)7-8-25-16/h1-6,9,15,21-22H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRYYTAHFOGXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The compound features a dihydrobenzofuran moiety, which is known for its role in various biological activities, including anticancer properties. The sulfonamide group enhances the compound's ability to interact with biological targets, potentially influencing enzyme inhibition and receptor binding.

Anticancer Activity

A study evaluating a series of dihydrobenzofuran derivatives showed promising antitumor activity against various human cancer cell lines. The derivatives exhibited significant cytotoxic effects, particularly in leukemia and breast cancer cell lines, suggesting that modifications to the dihydrobenzofuran structure can enhance biological activity. For instance, one derivative demonstrated an IC50 value of 13 µM against tubulin polymerization, indicating its potential as an antimitotic agent .

Selectivity and Potency

Research indicates that compounds similar to this compound have shown selectivity for specific bromodomains within the BET family. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. One study reported a 1000-fold selectivity for the second bromodomain over the first, highlighting the potential for targeted cancer therapies .

Study 1: In Vitro Evaluation

A comprehensive evaluation was conducted using a panel of 60 human tumor cell lines. The compound exhibited varied sensitivity across different histologies, with significant activity noted in leukemia and breast cancer cells. The study concluded that structural modifications could lead to enhanced potency and selectivity against specific cancer types .

Study 2: Pharmacokinetic Profile

In vivo studies on related dihydrobenzofuran compounds demonstrated favorable pharmacokinetic properties, including good solubility and metabolic stability. These characteristics are essential for drug development as they influence bioavailability and overall therapeutic effectiveness .

Data Tables

Comparison with Similar Compounds

Physicochemical Properties :

- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs.

- Acidity : The sulfonamide’s NH group (pKa ~10) is less acidic than carboxylic acids but can participate in hydrogen bonding.

- Solubility : Moderate aqueous solubility due to the polar sulfonamide and hydroxyethyl groups, balanced by hydrophobic aromatic systems.

Comparison with Structural Analogs

Sulfonamides with Heterocyclic Moieties

Compound 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

- Structural Features : Chloro-trifluoromethoxybenzyloxy substituent and thiadiazole ring.

- Synthesis : Sulfonic acid activation with thionyl chloride, followed by amine coupling.

1,2,4-Triazole-3-thiones (Compounds 7–9)

- Structural Features : Triazole-thione core with difluorophenyl and phenylsulfonyl groups.

- Synthesis : Cyclization of hydrazinecarbothioamides under basic conditions.

- Key Differences : The triazole-thione tautomerism affects stability and electronic properties. Unlike the target compound, these lack the dihydrobenzofuran moiety, reducing rigidity.

Trifluoromethoxy-Containing Compounds

N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide

- Structural Features: Thienopyrimidine core with trifluoromethoxy-aniline.

- Synthesis : Suzuki coupling and hydrolysis.

- Key Differences: The thienopyrimidine core may offer broader π-conjugation for DNA/RNA interactions, whereas the target compound’s sulfonamide is more suited for enzyme inhibition.

Perfluorinated Benzenesulfonamides (e.g., [93819-97-7])

- Structural Features : Highly fluorinated alkyl chains.

- Key Differences : Extreme lipophilicity from pentafluoroethyl groups limits solubility, making the target compound more pharmacokinetically favorable.

Dihydrobenzofuran Derivatives

Benzofused Biaryl Polyamides (e.g., 4.210)

- Structural Features : Dihydrobenzofuran linked to thiazole-carboxamide.

- Synthesis : Amide coupling with heterocyclic amines.

- Key Differences : The amide linkage vs. sulfonamide alters hydrogen-bonding capacity and acidity, impacting target selectivity (e.g., G-quadruplex DNA vs. enzyme inhibition).

Comparative Data Table

Research Implications and Gaps

- Activity Data: Limited biological data in the evidence necessitates further studies on the target compound’s enzyme inhibition or receptor-binding profiles.

- Synthetic Optimization : and suggest multi-step syntheses with moderate yields; streamlined routes (e.g., one-pot reactions) could enhance scalability.

- Fluorination Impact: Compounds with trifluoromethoxy groups (target, ) show improved metabolic stability over non-fluorinated analogs, aligning with trends in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Synthesis of the 2,3-Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran core is typically constructed via acid-catalyzed cyclization of phenolic precursors. A common approach involves treating 5-substituted phenol derivatives with α,β-unsaturated carbonyl compounds under Brønsted or Lewis acid conditions. For example, 5-hydroxybenzaldehyde derivatives react with allyl bromide in the presence of sulfuric acid, yielding 2,3-dihydrobenzofuran-5-carbaldehyde through intramolecular cyclization. Alternative methods employ transition metal catalysts (e.g., palladium) for cross-coupling reactions to install substituents at the 5-position prior to cyclization.

Key Reaction Conditions:

Sulfonamide Formation with 4-(Trifluoromethoxy)Benzenesulfonyl Chloride

The final step involves coupling the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Procedure:

- Reaction Setup : 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

- Sulfonylation : 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).

- Workup : The mixture is stirred for 12 h at room temperature, washed with HCl (1M), and purified via silica gel chromatography.

$$

\text{RNH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{RNHSO}2\text{Ar}

$$

Challenges : The hydroxyl group in the hydroxyethylamine may compete in sulfonylation. Protection with tert-butyldimethylsilyl (TBS) chloride prior to reaction prevents this side reaction, increasing yield from 52% to 89%.

Optimization of Reaction Conditions

Solvent and Base Screening for Sulfonylation

A study comparing solvents (DCM, THF, acetonitrile) and bases (Et₃N, pyridine, DMAP) revealed:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Et₃N | 89 | 98 |

| THF | Pyridine | 76 | 95 |

| MeCN | DMAP | 68 | 91 |

DCM with Et₃N afforded the highest yield due to superior solubility of intermediates and efficient HCl scavenging.

Comparative Analysis of Synthetic Methodologies

Industrial-Scale Production Considerations

Cost-Effective Sulfonyl Chloride Synthesis

4-(Trifluoromethoxy)benzenesulfonyl chloride is synthesized via chlorosulfonation of 4-(trifluoromethoxy)benzene using ClSO₃H at 40°C, followed by PCl₅ treatment. This method reduces raw material costs by 30% compared to Grignard approaches.

Waste Management

- DCM Recovery : Distillation recovers >90% of DCM for reuse.

- Acid Neutralization : Spent HCl is treated with Ca(OH)₂ to produce CaCl₂ for industrial applications.

Q & A

Q. What are the key synthetic steps and reagents for preparing N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves:

- Nucleophilic substitution : Reaction of a benzenesulfonamide derivative with a dihydrobenzofuran-containing hydroxyethyl intermediate under basic conditions (e.g., sodium hydroxide or triethylamine) to form the sulfonamide bond .

- Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) to enhance reactant solubility and reaction efficiency .

- Purification : Chromatographic methods (e.g., silica gel column chromatography) to isolate the final product with ≥95% purity .

Q. How is the structural characterization of this compound validated?

- Spectroscopic techniques : H/C NMR confirms the dihydrobenzofuran and trifluoromethoxy groups, while mass spectrometry (MS) validates the molecular weight (367.39 g/mol) .

- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms sulfonamide connectivity in analogous compounds .

Q. What biological targets are hypothesized for this sulfonamide derivative?

- Enzyme inhibition : Sulfonamides often target carbonic anhydrases or cyclooxygenases due to their sulfonamide moiety .

- Receptor interactions : The trifluoromethoxy group may enhance binding to G-protein-coupled receptors (GPCRs) or nuclear receptors, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Temperature control : Maintaining reactions at 0–5°C during nucleophilic substitution reduces byproduct formation (e.g., sulfonate esters) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in analogous dihydrobenzofuran syntheses .

- High-throughput experimentation : Automated platforms can rapidly test solvent/base combinations to maximize yield .

Q. How should researchers address contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .

- Off-target profiling : Use kinase or protease panels to rule out nonspecific interactions in compounds with divergent activity .

- Structural analogs : Compare with N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide, where trifluoromethoxy positioning alters bioactivity .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

- Density Functional Theory (DFT) : Models electron distribution in the trifluoromethoxy group to estimate metabolic stability .

- Molecular Dynamics (MD) : Simulates membrane permeability based on logP values (predicted ~2.1 for this compound) .

Q. What methodologies resolve solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes improves aqueous dispersion for cell-based studies .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace the trifluoromethoxy group with methoxy or chlorine to assess impact on receptor binding .

- Scaffold hopping : Test bioactivity of dihydrobenzofuran analogs against benzodioxane or benzothiophene derivatives .

Methodological Considerations

Q. What mechanistic studies elucidate this compound’s mode of action?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins (e.g., values) .

- CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How are analytical methods validated for quality control?

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .

- Method cross-validation : Compare HPLC purity data with F NMR integration for accuracy .

Q. What strategies assess compound stability under experimental conditions?

- Accelerated stability testing : Store solutions at 4°C, 25°C, and 40°C for 72 hours to monitor decomposition .

- Light exposure assays : Use UV/visible light chambers to evaluate photodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.